

# A Comparative Analysis of Anrikefon and Nalfurafine for the Treatment of Pruritus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **Anrikefon** and nalfurafine, two kappa opioid receptor (KOR) agonists investigated for the management of pruritus. The information is compiled from published clinical trial data and pharmacological profiles to assist researchers and drug development professionals in understanding the therapeutic potential and characteristics of these compounds.

# Mechanism of Action: Targeting the Kappa Opioid Receptor

Both **Anrikefon** and nalfurafine exert their antipruritic effects by selectively targeting the kappa opioid receptor. The prevailing hypothesis for the pathophysiology of certain types of chronic pruritus, particularly uremic pruritus, involves an imbalance in the endogenous opioid system, specifically an over-activation of mu-opioid receptors (MOR) and a relative downregulation of KOR activity. By activating KORs, these drugs are thought to counteract the pruritic signals mediated by MOR activation.[1][2][3]

**Anrikefon** (HSK21542) is described as a novel, selective, peripherally restricted kappa opioid receptor agonist.[4][5] Its peripheral action is a key characteristic, designed to minimize the central nervous system (CNS) side effects often associated with opioid receptor agonists.[2][6]







Nalfurafine Hydrochloride (TRK-820) is also a selective KOR agonist.[7][8] It is believed to modulate pruritus by affecting central nervous system pathways that mediate this sensation.[7] Activation of KORs by nalfurafine can inhibit the release of substance P and other neuropeptides involved in the transmission of itch signals.[7]

It's important to note that another peripherally restricted KOR agonist, difelikefalin, has also been developed and approved for pruritus in certain patient populations, providing a further point of comparison in this drug class.[9][10][11]

### **Signaling Pathway**

The binding of a KOR agonist, such as **Anrikefon** or nalfurafine, to the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. This cascade ultimately reduces neuronal excitability and inhibits the release of neurotransmitters that contribute to the sensation of itch.[7]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of KOR agonists.



## **Clinical Efficacy in Pruritus**

Clinical trials for both **Anrikefon** and nalfurafine have demonstrated their efficacy in reducing pruritus, primarily in patients with chronic kidney disease (CKD)-associated pruritus.

### **Anrikefon Clinical Trial Data**

A multicenter, double-blind, randomized, placebo-controlled phase 3 trial (NCT05135390) evaluated the efficacy and safety of intravenous **Anrikefon** in patients with moderate to severe CKD-associated pruritus undergoing hemodialysis.[4][5]

Table 1: Efficacy of **Anrikefon** in a Phase 3 Trial (12 Weeks)[2][4][5]

| Efficacy Endpoint                  | Anrikefon (n=275) | Placebo (n=270) | p-value |
|------------------------------------|-------------------|-----------------|---------|
| ≥4-point reduction in WI-NRS       | 37%               | 15%             | <0.001  |
| ≥3-point reduction in WI-NRS       | 51%               | 24%             | <0.001  |
| Mean change in 5-D Itch Scale      | -5.3              | -3.1            | <0.001  |
| Mean change in<br>Skindex-10 Scale | -15.2             | -9.3            | <0.001  |

WI-NRS: Worst Itching Intensity Numerical Rating Scale

An open-label extension of this study showed that **Anrikefon** demonstrated sustained long-term efficacy at week 40, with continued improvement in quality of life scores.[4][5]

## **Nalfurafine Clinical Trial Data**

Nalfurafine has been evaluated in several clinical trials for uremic pruritus and pruritus associated with chronic liver disease.

A phase III, multicenter bridging study in China evaluated the efficacy and safety of oral nalfurafine in hemodialysis patients with refractory pruritus.[12][13]



Table 2: Efficacy of Nalfurafine in a Phase III Bridging Study (14 days)[12][13]

| Efficacy Endpoint<br>(Mean Decrease in<br>VAS) | Nalfurafine 5 μg   | Nalfurafine 2.5 μg | Placebo |
|------------------------------------------------|--------------------|--------------------|---------|
| vs. Placebo                                    | 11.37 mm (p=0.041) | 8.81 mm (p=0.110)  | -       |

VAS: Visual Analogue Scale

Another large-scale, placebo-controlled study in Japan involving 337 hemodialysis patients with intractable pruritus demonstrated a significant reduction in the VAS for pruritus with both 2.5  $\mu$ g and 5  $\mu$ g of oral nalfurafine compared to placebo over a 2-week period.[3][14] The mean decrease in VAS from baseline was 22 mm in the 5  $\mu$ g group and 23 mm in the 2.5  $\mu$ g group, compared to 13 mm in the placebo group.[3][14] A long-term, open-label study showed that the antipruritic effect of 5  $\mu$ g oral nalfurafine was maintained for 52 weeks.[3][8][14]

# Safety and Tolerability Anrikefon

In the phase 3 trial, **Anrikefon** was found to be safe and well-tolerated.[5] The most common adverse event reported more frequently in the **Anrikefon** group was mild to moderate dizziness, which did not lead to evident clinical consequences.[4][5]

### **Nalfurafine**

In clinical trials, most adverse drug reactions with nalfurafine were mild and resolved quickly.[8] The most common adverse drug reaction reported in a Chinese study was insomnia.[12][13] Long-term studies of up to 52 weeks in hemodialysis patients did not show evidence of physical or psychological dependence.[8]

# Experimental Protocols Anrikefon Phase 3 Trial (NCT05135390)

• Study Design: A multicenter, double-blind, randomized, placebo-controlled phase 3 trial.[5]



- Participants: 545 adult patients with moderate to severe CKD-associated pruritus undergoing hemodialysis at 50 centers in China.[4][5]
- Intervention: Intravenous Anrikefon (0.3 µg/kg body weight) or placebo administered three times weekly for 12 weeks.[5][15]
- Follow-up: An optional 40-week open-label extension phase with **Anrikefon** treatment.[5]
- Primary Endpoint: The percentage of participants achieving at least a four-point reduction from baseline to week 12 in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS).[4]
- Secondary Endpoints: Included the percentage of patients with at least a 3-point reduction in WI-NRS score and changes in itch-related quality of life measured by the 5-D itch scale and Skindex-10 scale.[5]



Click to download full resolution via product page



#### Figure 2: Anrikefon Phase 3 Trial Workflow.

### **Nalfurafine Phase III Bridging Study**

- Study Design: A phase III, multicenter, randomized, double-blind, placebo-controlled bridging study.[12][13]
- Participants: 141 Chinese patients with refractory CKD-associated pruritus undergoing hemodialysis at 22 sites.[12][13]
- Intervention: Oral nalfurafine (5 μg or 2.5 μg) or placebo once daily for 14 days.[12][13]
- Primary Endpoint: The mean decrease in the mean visual analogue scale (VAS) from baseline.[12]

## **Comparative Summary and Future Directions**

Both **Anrikefon** and nalfurafine have demonstrated efficacy in treating pruritus, particularly in the challenging population of patients with CKD on hemodialysis. A direct head-to-head comparison trial has not been identified in the current literature, which makes a definitive statement on superior efficacy or safety challenging.[15]

Table 3: Comparative Overview of Anrikefon and Nalfurafine

| Feature                           | Anrikefon                                              | Nalfurafine                                                                |
|-----------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------|
| Mechanism of Action               | Selective, peripherally restricted KOR agonist[4][5]   | Selective KOR agonist[7][8]                                                |
| Route of Administration           | Intravenous[5]                                         | Oral[12]                                                                   |
| Primary Indication Studied        | CKD-associated pruritus in hemodialysis patients[4][5] | Refractory pruritus in hemodialysis patients, chronic liver disease[8][12] |
| Key Efficacy Measure              | Reduction in WI-NRS[4]                                 | Reduction in VAS[12]                                                       |
| Reported Common Adverse<br>Events | Dizziness[4][5]                                        | Insomnia[12][13]                                                           |



Future research, including head-to-head comparative trials, would be invaluable to delineate the relative efficacy, safety, and patient-reported outcomes of these two KOR agonists.[15] Such studies would further inform clinical decision-making and guide the development of novel antipruritic therapies.



Click to download full resolution via product page

**Figure 3:** Logical flow of the comparative analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Difelikefalin in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of anrikefon in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalfurafine hydrochloride to treat pruritus: a review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anrikefon Eases CKD-Related Pruritus in Phase 3 Trial | Docwire News [docwirenews.com]
- 5. Efficacy and safety of anrikefon in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 8. Clinical Profiles of Nalfurafine Hydrochloride for the Treatment of Pruritus Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Difelikefalin for the treatment of moderate-to-severe pruritus associated with chronic kidney disease on hemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. Global Trials Focus June July 2025 International Society of Nephrology [theisn.org]
- To cite this document: BenchChem. [A Comparative Analysis of Anrikefon and Nalfurafine for the Treatment of Pruritus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860338#comparative-analysis-of-anrikefon-and-nalfurafine-for-pruritus]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com